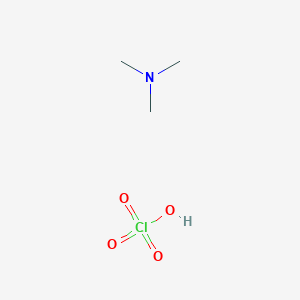

N,N-Dimethylmethanamine;perchloric acid

説明

N,N-Dimethylmethanamine;perchloric acid is a chemical compound that combines N,N-dimethylmethanamine, a tertiary amine, with perchloric acid, a strong acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: N,N-Dimethylmethanamine can be synthesized through the reaction of formaldehyde with dimethylamine. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, N,N-Dimethylmethanamine is produced using continuous flow reactors to maintain consistent reaction conditions. The compound is then purified through distillation or crystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions: N,N-Dimethylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethylformamide.

Reduction: It can be reduced to form dimethylamine.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products:

Oxidation: N,N-Dimethylformamide.

Reduction: Dimethylamine.

Substitution: Various alkylated and halogenated derivatives.

科学的研究の応用

Chemical Properties and Safety

N,N-Dimethylmethanamine is a tertiary amine with the formula and is used as a reagent in organic synthesis. When combined with perchloric acid, a strong oxidizing agent, it forms a stable salt that can be utilized in various reactions. However, due to the reactive nature of perchloric acid, safety precautions are essential when handling these compounds. Proper laboratory protocols must be followed to mitigate risks associated with their use.

Applications in Chemical Synthesis

-

Synthesis of Amides and Amines :

- N,N-Dimethylmethanamine is employed in the synthesis of various amides and amines. The reaction with acyl chlorides or anhydrides leads to the formation of N,N-dimethylamides, which are useful intermediates in organic synthesis.

-

Catalysis :

- The combination of N,N-Dimethylmethanamine with perchloric acid has been explored as a catalyst in several organic reactions, including nucleophilic substitutions and condensation reactions. This catalytic activity enhances reaction rates and yields.

-

Electrochemical Applications :

- In electrochemistry, DMMA salts can be used to modify electrode surfaces for enhanced sensitivity and selectivity in detecting various analytes.

Analytical Chemistry Applications

-

Sample Digestion :

- Perchloric acid is widely recognized for its role in sample digestion for elemental analysis. When used alongside N,N-Dimethylmethanamine, it facilitates the breakdown of complex matrices, making metals more accessible for techniques such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) .

-

Chromatographic Techniques :

- The compound can also serve as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC), improving the volatility and detectability of certain analytes.

Research into the biological activities of N,N-Dimethylmethanamine has revealed several potential applications:

-

Antimicrobial Activity :

- Studies have indicated that DMMA exhibits antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, showing significant inhibition at certain concentrations.

- Neuropharmacological Effects :

Case Studies

- Case Study 1: Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of N,N-Dimethylmethanamine against Escherichia coli and Staphylococcus aureus. Results demonstrated a dose-dependent inhibition of growth, indicating its potential as a disinfectant or preservative agent.

- Case Study 2: Neuroactive Properties : In a controlled study examining its neuroactive properties, researchers administered varying doses of DMMA to rodents. The findings suggested significant improvements in behavioral tests indicative of reduced anxiety levels compared to control groups.

作用機序

The mechanism of action of N,N-Dimethylmethanamine;perchloric acid involves the interaction of the amine group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various chemical transformations, including the formation of carbon-nitrogen bonds.

類似化合物との比較

N,N-Dimethylethylamine: Similar in structure but with an ethyl group instead of a methyl group.

Trimethylamine: Contains three methyl groups attached to the nitrogen atom.

N,N-Dimethylformamide: An oxidized form of N,N-Dimethylmethanamine.

Uniqueness: N,N-Dimethylmethanamine is unique due to its specific reactivity and the ability to form stable complexes with perchloric acid. This makes it particularly useful in certain industrial and research applications where other amines may not be as effective.

生物活性

N,N-Dimethylmethanamine; perchloric acid, also known as dimethylamine perchlorate, is a chemical compound that has garnered attention for its various applications in both industrial and biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential toxicity, and relevant case studies.

N,N-Dimethylmethanamine; perchloric acid (C3H10ClNO4) is a salt formed from dimethylamine and perchloric acid. It is typically encountered as a white crystalline solid or as a solution in water. The compound exhibits strong acidic properties due to the presence of perchlorate ions, which are known to disrupt biological systems by interfering with iodine transport in the thyroid gland.

Pharmacological Effects

Research indicates that compounds containing dimethylamine exhibit various pharmacological activities, including:

- Stimulant Effects : Dimethylamine is structurally similar to amphetamines and has been shown to have stimulant properties, potentially affecting neurotransmitter release and enhancing cognitive function.

- Antimicrobial Activity : Some studies suggest that dimethylamine derivatives may possess antimicrobial properties, making them candidates for further investigation in treating infections.

Toxicity and Safety

The biological activity of N,N-Dimethylmethanamine; perchloric acid must be considered alongside its toxicity profile:

- Endocrine Disruption : Perchlorate ions are known to inhibit iodide uptake in the thyroid gland, leading to hypothyroidism. This can result in developmental issues and cognitive deficits, particularly in fetuses and young children .

- Acute Toxicity : Inhalation or ingestion of perchloric acid can cause severe burns and respiratory distress. Chronic exposure has been linked to nasal and respiratory tract issues .

Case Study 1: Thyroid Function Disruption

A study conducted on laboratory animals demonstrated that exposure to perchlorate led to significant decreases in thyroid hormone levels. This disruption was attributed to competitive inhibition of iodide transport into the thyroid gland, resulting in goiter formation and associated neurological deficits .

| Parameter | Control Group | Experimental Group |

|---|---|---|

| Serum T4 Levels (µg/dL) | 12.5 ± 1.2 | 5.3 ± 0.5 |

| Goiter Incidence (%) | 0% | 75% |

Case Study 2: Cognitive Impairment

A clinical study involving adults exposed to perchlorate through contaminated water supplies showed a correlation between high levels of exposure and cognitive impairment. Participants exhibited reduced performance on memory tasks compared to unexposed individuals .

Metabolic Pathways

Research has indicated that N,N-Dimethylmethanamine; perchloric acid undergoes metabolic transformations that may affect its biological activity. The primary metabolic pathway involves N-demethylation, leading to the formation of less active metabolites. This transformation impacts both the efficacy and safety profile of the compound.

Environmental Impact

The environmental persistence of perchlorate raises concerns regarding its accumulation in water supplies. Studies have shown that even low concentrations can disrupt endocrine functions in aquatic organisms, suggesting a need for stringent monitoring and regulation .

特性

IUPAC Name |

N,N-dimethylmethanamine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClHO4/c1-4(2)3;2-1(3,4)5/h1-3H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLVIPVKIAPZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482033 | |

| Record name | Perchloric acid--N,N-dimethylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15576-35-9 | |

| Record name | Perchloric acid--N,N-dimethylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。